molecular formula C15H16N2O2 B095992 2-amino-N-(4-ethoxyphenyl)benzamide CAS No. 19562-43-7

2-amino-N-(4-ethoxyphenyl)benzamide

Cat. No.: B095992
CAS No.: 19562-43-7
M. Wt: 256.3 g/mol
InChI Key: BSWXUOKYYNLILZ-UHFFFAOYSA-N
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Description

Contextualization of Benzamide (B126) Derivatives as Privileged Scaffolds in Drug Discovery

In the field of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. researchgate.neteurekaselect.comnih.gov This concept is of paramount importance as it allows for the creation of compound libraries with a higher probability of identifying "hit" compounds in high-throughput screening campaigns. The utility of privileged scaffolds lies in their proven ability to interact with various biological macromolecules, providing a robust starting point for the development of novel therapeutic agents. eurekaselect.comnih.govijpsr.com

The benzamide moiety is widely recognized as one such privileged scaffold. rsc.org Its structural simplicity, consisting of a benzene (B151609) ring attached to an amide functional group, belies its profound versatility. This framework is present in a diverse array of approved drugs and clinical candidates, demonstrating a remarkable range of pharmacological activities. ijpsr.comrug.nl The physicochemical properties of the benzamide group, including its capacity for hydrogen bonding and its rigid, planar nature, contribute to its ability to effectively interact with the binding sites of numerous proteins.

The broad therapeutic applicability of benzamide derivatives is well-documented. They have been successfully developed as antipsychotics, antiemetics, antihypertensives, and anticancer agents. ijpsr.comresearchgate.net This versatility stems from the fact that the benzamide core is highly amenable to chemical modification. By introducing various substituents at different positions on the phenyl ring and the amide nitrogen, medicinal chemists can fine-tune the molecule's steric, electronic, and hydrophobic properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

Table 1: Examples of Bioactive Benzamide Derivatives

Compound Name Therapeutic Area/Activity
Entinostat (MS-275) Anticancer (Histone Deacetylase Inhibitor) researchgate.net
Mocetinostat (MGCD0103) Anticancer (Histone Deacetylase Inhibitor) researchgate.net
Chidamide (CS055) Anticancer (Peripheral T-cell Lymphoma) researchgate.net
Ponatinib Anticancer (Tyrosine-Kinase Inhibitor) rsc.org

| GOE1734 | Antitumor (active in slowly growing tumors) nih.gov |

This table is for illustrative purposes and is not exhaustive.

Rationale for Focused Research on 2-amino-N-(4-ethoxyphenyl)benzamide and its Analogues

The rationale for investigating the specific compound, this compound, is rooted in established principles of medicinal chemistry, particularly the exploration of structure-activity relationships (SAR) within a privileged scaffold. The 2-aminobenzamide (B116534) core, a key feature of this molecule, is a significant pharmacophore in its own right. Research has shown that the presence of a 2-amino group on the benzamide ring is crucial for the biological activity of several classes of compounds, including potent inhibitors of Heat Shock Protein 90 (Hsp90) and histone deacetylases (HDACs), both of which are important targets in cancer therapy. researchgate.netacs.org

Furthermore, studies on a series of 2-aminobenzamide derivatives have demonstrated their potential as antimicrobial agents. nih.gov A notable finding from this research was the significant antifungal and antibacterial activity exhibited by 2-amino-N-(4-methoxyphenyl)benzamide, a close structural analogue of the compound . nih.gov This particular analogue was identified as the most active in the series, showing excellent activity against Aspergillus fumigatus. nih.gov

This finding provides a strong impetus for the synthesis and evaluation of closely related analogues, such as this compound. In medicinal chemistry, modifying a lead compound by making small, deliberate structural changes—such as substituting a methoxy (B1213986) (-OCH3) group with an ethoxy (-OCH2CH3) group—is a fundamental strategy for optimizing biological activity, selectivity, and pharmacokinetic properties. The slightly larger and more lipophilic ethoxy group can alter how the molecule fits into a target's binding pocket and can affect its absorption and metabolism. Therefore, focused research on this compound is a logical and scientifically driven step to explore the SAR of the 2-aminobenzamide scaffold, with the aim of developing compounds with enhanced or novel therapeutic properties.

Table 2: Structural Comparison of 2-amino-N-(4-alkoxyphenyl)benzamide Analogues

Compound Name R-Group on Phenyl Ring
2-amino-N-(4-methoxy phenyl)benzamide -OCH₃

This table highlights the minor structural variation between the two analogues, which forms the basis of structure-activity relationship studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(4-ethoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-19-12-9-7-11(8-10-12)17-15(18)13-5-3-4-6-14(13)16/h3-10H,2,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWXUOKYYNLILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353730
Record name 2-amino-N-(4-ethoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19562-43-7
Record name 2-amino-N-(4-ethoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes for 2-amino-N-(4-ethoxyphenyl)benzamide and Related Ortho-Aminobenzamides

Several reliable synthetic methodologies have been developed for the preparation of ortho-aminobenzamides. These routes vary in their starting materials, efficiency, and scalability, offering chemists a range of options depending on the specific requirements of their research.

Synthesis via Isatoic Anhydride Precursors

A widely utilized and efficient method for synthesizing 2-aminobenzamides involves the reaction of isatoic anhydride with a primary amine. nih.govgoogle.com In this route, the amine, in this case, 4-ethoxyaniline, acts as a nucleophile, attacking one of the carbonyl groups of the isatoic anhydride. This is followed by a ring-opening and subsequent decarboxylation to yield the desired this compound. nih.gov This one-pot reaction is often carried out by heating the reactants in a suitable solvent such as dimethylformamide (DMF). nih.gov

The general mechanism proceeds through an initial nucleophilic attack of the amine on the electrophilic carbonyl group of the anhydride, leading to the opening of the heterocyclic ring and the elimination of a carbon dioxide molecule to form the final product. nih.gov This method is advantageous due to the commercial availability of diverse isatoic anhydrides and amines, allowing for the straightforward generation of a library of related compounds. nih.gov

Table 1: Comparison of Conventional vs. Microwave Synthesis for 2-Aminobenzamides from Isatoic Anhydride
EntryAmineMethodPower (W)TimeYield (%)Reference
14-MethylanilineConventional-6 h97 nih.gov
24-Aminophenylacetic acidConventional-6 h99 nih.gov
34-Aminophenylacetic acidMicrowave2804 min60 nih.gov

This table illustrates the efficiency of the isatoic anhydride route for synthesizing related 2-aminobenzamides and provides a comparison between conventional heating and microwave-assisted methods, as discussed in section 2.1.4.

Direct Condensation Reactions of Benzoic Acid Derivatives and Anilines

The direct formation of the amide bond between a 2-aminobenzoic acid derivative and an aniline (B41778) represents a more convergent approach. However, the direct condensation of a carboxylic acid and an amine is typically inefficient without the use of activating agents or coupling reagents due to the formation of a non-reactive ammonium carboxylate salt.

A common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. For example, 2-aminobenzoic acid can be treated with thionyl chloride (SOCl₂) to form the corresponding 2-aminobenzoyl chloride. This highly reactive intermediate can then be reacted with 4-ethoxyaniline in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction, affording this compound. researchgate.netresearchgate.net

Alternatively, modern peptide coupling reagents can be employed to facilitate the direct amidation. Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a base like triethylamine can activate the carboxylic acid group of a protected 2-aminobenzoic acid, allowing for efficient coupling with 4-ethoxyaniline at room temperature. nih.gov

Multistep Synthetic Sequences (e.g., Nitro Reduction to Amino Functionality)

A versatile multistep approach involves the initial coupling of a 2-nitrobenzoic acid derivative with an amine, followed by the chemical reduction of the nitro group to the desired primary amine. This strategy is particularly useful when the free amino group of the benzoic acid might interfere with the coupling reaction or when the corresponding nitro-precursor is more readily available.

The first step involves an amide bond formation, similar to the methods described in section 2.1.2, between 2-nitrobenzoic acid and 4-ethoxyaniline. Following the successful synthesis of the intermediate, 2-nitro-N-(4-ethoxyphenyl)benzamide, the nitro group is reduced. researchgate.net Catalytic hydrogenation is a common and clean method for this transformation, utilizing catalysts such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. researchgate.net This reaction selectively reduces the nitro group without affecting the amide bond or the aromatic rings, yielding the final product, this compound.

Application of Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The synthesis of 2-aminobenzamides is no exception, with microwave irradiation often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. nih.govmdpi.com

In the context of the isatoic anhydride route, reactions that typically require several hours of reflux can be completed in a matter of minutes under microwave conditions. nih.gov For instance, the synthesis of various 2-aminobenzamide (B116534) derivatives has been shown to proceed in good yields in as little as four minutes. nih.gov However, the success and yield can be substrate-dependent, as some compounds may exhibit thermosensitivity, leading to lower yields compared to conventional heating. nih.gov Microwave assistance can also be applied to direct amidation reactions, often under solvent-free conditions, which enhances the green chemistry profile of the synthesis. mdpi.com

Considerations for Scalable Synthesis and Continuous Flow Reactor Applications

For the large-scale production of this compound, transitioning from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability. nih.govrsc.org Amide bond formation is well-suited to flow chemistry, which allows for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net

Continuous flow systems, such as microreactors or packed-bed reactors, provide superior heat and mass transfer compared to batch reactors. mdpi.com This enhanced control can lead to higher yields, improved selectivity, and safer operation, particularly for highly exothermic reactions. nih.gov For example, a continuous flow setup could be designed for the direct amidation of an activated 2-aminobenzoic acid derivative with 4-ethoxyaniline. rsc.orgmdpi.com The reagents would be pumped through a heated reaction coil or a column containing a heterogeneous catalyst, with the product emerging continuously. This approach minimizes the handling of hazardous intermediates and allows for seamless integration with downstream processing and purification steps, making it an attractive strategy for industrial-scale synthesis. researchgate.net

Strategies for Structural Diversification and Functionalization of the Benzamide (B126) Scaffold

The this compound scaffold possesses multiple sites for structural modification, allowing for the synthesis of a wide array of derivatives with tailored properties. Key functionalization strategies target the aromatic rings and the free amino group.

A powerful modern technique for modifying the benzamide core is transition metal-catalyzed C-H bond functionalization. nih.gov By employing a suitable directing group, it is possible to achieve regioselective functionalization at the ortho-position of the benzamide ring. For example, cobalt-catalyzed C-H activation and annulation with alkynes can transform the benzamide scaffold into more complex heterocyclic systems like isoquinolones. nih.gov While the amide nitrogen itself can act as a directing group, the ortho-amino group in the target molecule presents both a challenge and an opportunity for unique reactivity.

The free ortho-amino group is a key handle for diversification. It can undergo a variety of classical reactions, such as acylation, alkylation, or diazotization, to introduce new functional groups. Furthermore, its nucleophilicity can be harnessed in cyclization reactions. For instance, condensation with aldehydes or ketones can lead to the formation of quinazolinone or dihydroquinazolinone heterocycles, which are important pharmacophores. rsc.orgresearchgate.net

Functionalization is also possible on the ethoxyphenyl ring. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents onto this ring, although the directing effects of the ethoxy and amide groups would need to be considered to control the regioselectivity of the reaction.

Ortho-Substitution Patterns and Their Synthetic Accessibility

The ortho-positioning of the amino group and the amide linkage in this compound creates a synthetically valuable synthon. This arrangement is highly accessible for intramolecular cyclization reactions, most notably in the synthesis of quinazolinone derivatives. researchgate.net The reaction of the 2-aminobenzamide core with various one-carbon (C1) synthons, such as orthoesters, can lead to the formation of a fused heterocyclic system. researchgate.net These transformations highlight the reactivity of the ortho-amino group and the adjacent amide proton, demonstrating their accessibility for constructing more complex molecular architectures. The reactions are often catalyzed and can proceed under mild conditions, showing good tolerance for various functional groups. researchgate.net

Modifications at the N-Phenyl Moiety (e.g., Ethoxyphenyl to other Aryl/Alkyl Substitutions)

The N-phenyl moiety of the molecule can be readily modified by selecting different primary amines during the initial synthesis. By substituting 4-ethoxyaniline with other substituted anilines (e.g., those with different alkyl, alkoxy, or halogen groups) or various alkylamines, a diverse library of N-substituted 2-aminobenzamide analogs can be generated. researchgate.net This modularity allows for systematic structural modifications to investigate structure-activity relationships in various contexts. For instance, reacting isatoic anhydride with amines such as aniline, p-toluidine, or benzylamine would yield N-phenyl, N-(p-tolyl), and N-benzyl-2-aminobenzamide, respectively, demonstrating the versatility of this synthetic strategy. nih.govnih.gov

Derivatization via O-Alkylation and other Ester/Ether Formations

The ethoxy group on the N-phenyl ring serves as another site for chemical modification. One key transformation is the cleavage of the ether bond (O-dealkylation) to yield the corresponding phenol, 2-amino-N-(4-hydroxyphenyl)benzamide. This reaction is typically achieved under harsh conditions using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.publibretexts.org The mechanism involves protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion on the less sterically hindered carbon of the ether, which in this case is the ethyl group. pressbooks.publibretexts.org

Once the phenolic derivative is obtained, the hydroxyl group can be used as a handle for further derivatization. It can undergo O-alkylation with various alkyl halides to form new ether linkages or be acylated to form esters, significantly expanding the range of accessible derivatives from the parent compound.

Advanced Spectroscopic and Analytical Characterization Techniques

The structural elucidation and purity assessment of this compound rely on a suite of advanced spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both benzene (B151609) rings. The protons of the 2-aminobenzoyl group would appear in one region, while the protons on the 4-ethoxyphenyl group would show a characteristic AA'BB' system. Signals for the ethoxy group (a quartet for the -CH₂- and a triplet for the -CH₃) would be present in the aliphatic region. The protons of the primary amine (-NH₂) and the amide (-NH-) would appear as broad singlets.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the amide group, typically in the range of 165-170 ppm. ias.ac.in Aromatic carbons would resonate between 110-150 ppm. The carbons of the ethoxy group would appear in the upfield region of the spectrum. wisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Amide) ~168
Aromatic C-NH₂ ~149
Aromatic C-O ~156
Unsubstituted Aromatic Carbons 115-133
-O-C H₂-CH₃ ~64
-O-CH₂-C H₃ ~15

Values are estimations based on data for substituted benzamides and benzenes. ias.ac.inwisc.edu

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electron impact (EI) or electrospray ionization (ESI), N-aryl benzamides typically show a prominent molecular ion peak. A common and characteristic fragmentation pathway is the cleavage of the amide bond (N-CO), resulting in the formation of a stable benzoyl cation or related fragments. nih.govresearchgate.net For this compound, key fragments would likely correspond to the 2-aminobenzoyl cation and the 4-ethoxyaniline radical cation.

Purity Determination:

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of pharmaceutical compounds and other organic materials. nih.gov A validated HPLC method, typically using a C8 or C18 reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water/buffer), can separate the target compound from impurities and degradation products. nih.gov

Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that can be used as an absolute method to determine the purity of crystalline organic compounds that are at least 98% pure. nih.govresearchgate.net The method is based on the principle that impurities lower and broaden the melting point of a substance. creative-biolabs.com By analyzing the shape of the melting endotherm, the mole fraction of impurities can be calculated using the van't Hoff equation. netzsch.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of the 2-Amino Group on Biological Activity and Molecular Interactions

The 2-amino group on the benzamide (B126) ring is a critical determinant of the biological activity of 2-amino-N-(4-ethoxyphenyl)benzamide and its analogs. Research has consistently shown that this primary amine is indispensable for certain inhibitory activities. For instance, in the context of histone deacetylase (HDAC) inhibitors, the 2'-amino group is crucial for interacting with the enzyme. psu.edu Its removal leads to a significant loss of inhibitory activity, suggesting it acts as a key hydrogen-bonding or electrostatic interaction site within the enzyme's active site. psu.edu

The position of the amino group is also paramount. Studies on regioisomers have demonstrated that only the 2'-substituted amino derivative exhibits significant inhibitory activity, while 3'- and 4'-amino analogs are considerably less active or inactive. psu.edu This highlights the specific spatial arrangement required for effective molecular recognition and binding. The 2-amino group, along with a 2'-hydroxy group, has been identified as an essential feature for the inhibitory potency of benzanilide (B160483) moieties against histone deacetylase. psu.edu

Systematic Investigation of Substituent Effects on the Benzamide Core

Systematic modifications to the benzamide core have provided valuable insights into the SAR of this compound analogs.

Electronic and Steric Contributions of Substituents to Receptor Binding

The electronic and steric properties of substituents on the benzamide core significantly influence receptor binding. In the case of monoamine oxidase-B (MAO-B) inhibitors based on an N-(2-aminoethyl)benzamide scaffold, the potency of halo- and nitro-substituted analogs was rationalized by considering both steric and hydrophobic effects. nih.gov

For HDAC inhibitors, while the electronic nature of substituents at the 4'- and 5'-positions of the anilide ring did not drastically alter inhibitory activity, steric factors at the 3'- and 4'-positions were found to be important for enzyme interaction. psu.edu The introduction of a methyl group at the 3'-position, for instance, led to a loss of activity. psu.edu This underscores the delicate balance of electronic and steric factors required for optimal biological activity.

Conformational Landscape and Dynamic Properties in Relation to Biological Function

Computational studies, such as those involving semi-empirical PM3 calculations, have been used to explore the different conformations of benzamides. researchgate.net These studies have shown that steric hindrance, for example by ortho-methyl groups on the benzamide ring, can lead to a twisted conformation where the amide group is out of the plane of the benzene (B151609) ring. researchgate.net This conformational change can impact the molecule's ability to engage in π-stacking interactions and hydrogen bonding with its biological target. The number of rotatable bonds is a descriptor that has been shown to be important in QSAR models for predicting biological activity. sphinxsai.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

QSAR studies are powerful tools for understanding the relationship between the chemical structure and biological activity of a series of compounds, and for designing more potent analogs. For N-(2-aminophenyl)-benzamide derivatives, which share a similar structural motif with this compound, 2D and 3D-QSAR studies have been successfully employed to model their HDAC inhibitory activity. sphinxsai.com

These models have identified several key molecular descriptors that are critical for biological activity. These include:

LogP (lipophilicity): The hydrophobicity of the molecule influences its ability to cross cell membranes and interact with the target.

Molecular Weight (MW): The size of the molecule is often related to its fit within a binding site.

Number of Hydrogen-Bond Acceptors and Donors: These features are crucial for forming specific interactions with the target protein.

Sum of Atomic Polarizabilities (Apol): This descriptor relates to the molecule's ability to participate in van der Waals interactions.

Number of Rotatable Bonds (Rotlbonds): This influences the conformational flexibility of the molecule. sphinxsai.com

3D-QSAR models, such as Molecular Field Analysis (MFA), have further highlighted the importance of the 3D arrangement of steric and electrostatic fields for potent inhibitory activity. sphinxsai.com These models provide a predictive framework for designing novel derivatives with enhanced efficacy.

In Vitro and in Vivo Biological Activities and Pharmacological Mechanisms

Enzyme Inhibitory Profiles

The ability of a compound to inhibit specific enzymes is a cornerstone of pharmacological research, offering insights into its potential therapeutic applications.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key mechanism for the treatment of Alzheimer's disease. A review of the scientific literature did not yield specific data on the inhibitory activity of 2-amino-N-(4-ethoxyphenyl)benzamide against either acetylcholinesterase or butyrylcholinesterase. While some derivatives of 2-hydroxy-N-phenylbenzamides have been shown to exhibit moderate inhibition of these enzymes, with IC50 values in the micromolar range, no such findings are available for the specific compound .

Carbonic Anhydrase Isozyme Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. There is currently no available data in the scientific literature detailing the inhibitory effects of this compound on any of the carbonic anhydrase isozymes.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylase (HDAC) inhibitors are a class of compounds being investigated primarily for their potential in cancer therapy. Derivatives of 2-aminobenzamide (B116534), such as N-(2-amino-phenyl)-4-(heteroarylmethyl)-benzamides, have been synthesized and shown to inhibit recombinant human HDAC1 with IC50 values in the sub-micromolar range. Another related compound, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, exhibited class I HDAC selectivity with IC50 values of 95.2, 260.7, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. However, specific data on the HDAC inhibitory profile of this compound is not present in the available literature.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitory Activity

Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme involved in DNA repair, and its inhibition is a promising strategy in cancer treatment. Benzamide (B126) and its derivatives are known to be a structural basis for many PARP inhibitors. For instance, 3-aminobenzamide (B1265367) is a known PARP inhibitor used in research. Despite the structural similarity, there are no specific studies or data available that report on the PARP-1 inhibitory activity of this compound.

α-Glucosidase Inhibitory Activity

Inhibitors of α-glucosidase are used in the management of type 2 diabetes mellitus as they can delay the absorption of glucose. While various synthetic compounds and natural products are explored for their α-glucosidase inhibitory potential, there is no published research or data on the activity of this compound against this enzyme.

Tubulin Polymerization Inhibition and Microtubule Dynamics Modulation

Compounds that interfere with tubulin polymerization and microtubule dynamics are potent anticancer agents. Although some 2-amino-3,4,5-trimethoxybenzophenone analogues have been identified as potent tubulin polymerization inhibitors, no such activity has been reported for this compound in the scientific literature.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

No studies were found that investigated the potential of this compound to inhibit the dipeptidyl peptidase-IV (DPP-IV) enzyme.

Antimicrobial Efficacy

There is no available data on the antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains.

No research could be located that has assessed the antifungal properties of this compound.

Information regarding the interaction of this compound with bacterial cell division proteins such as FtsZ is not present in the current scientific literature.

Anti-inflammatory and Immunomodulatory Effects

There are no documented studies on the effects of this compound on inflammatory pathways, including the inhibition of the NLRP3 inflammasome.

Regulation of Cytokine and Chemokine Production

There is no specific information available in the scientific literature regarding the ability of this compound to regulate the production of cytokines and chemokines. While other structurally related benzamide compounds have been investigated for their anti-inflammatory properties and ability to modulate cytokine release, such data is not available for this particular compound. For instance, studies on other molecules like 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine have shown effects on TNF, IL-6, and IL-12 p40 production in monocytes. nih.govresearchgate.net Similarly, certain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have demonstrated the ability to reverse elevated levels of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IFN-γ. dundee.ac.uk However, these findings cannot be extrapolated to this compound without direct experimental evidence.

Antiproliferative and Anticancer Activities

Comprehensive data on the antiproliferative and anticancer activities of this compound is not currently available. The following subsections, which were designed to provide a detailed overview of its anticancer potential, remain unaddressed due to the absence of specific research on this compound.

Inhibition of Cancer Cell Proliferation Across Various Cell Lines

No studies have been published that report the IC50 values or other measures of proliferative inhibition for this compound against any cancer cell lines. Research on other benzamide derivatives, such as N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide and various 2-amino-1,4-naphthoquinone-benzamides, has demonstrated cytotoxic effects against cell lines like A2780, HepG2, MDA-MB-231, SUIT-2, and HT-29. nih.govnih.gov However, this information is not directly applicable to the compound .

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

There is no available data to suggest that this compound induces apoptosis or causes cell cycle arrest in cancer cells. While related benzamide compounds have been shown to induce apoptosis, characterized by an increase in the sub-G1 cell population and morphological changes like chromatin condensation, and to cause cell cycle arrest at different phases, these specific mechanisms have not been investigated for this compound. nih.govnih.gov

Modulation of Mitochondrial Membrane Potential in Cancer Cells

The effect of this compound on the mitochondrial membrane potential of cancer cells has not been documented. The modulation of mitochondrial function is a known mechanism for some anticancer agents, but no such studies have been conducted on this specific compound.

Impact on Colony Formation and Cell Migration

There are no published reports on the impact of this compound on the ability of cancer cells to form colonies or to migrate. These assays are crucial for determining the potential of a compound to inhibit tumor growth and metastasis, but this information is currently lacking.

Selectivity towards Cancer Cells over Normal Cell Lines

Data regarding the selectivity of this compound for cancer cells over normal, healthy cell lines is not available. This is a critical aspect in the development of anticancer drugs to minimize toxicity, but the necessary comparative studies have not been performed for this compound. While some novel benzamide derivatives have shown selectivity, this cannot be assumed for this compound. nih.gov

Antioxidant Properties and Reactive Oxygen Species Scavenging

Currently, there is no publicly available scientific literature or data from experimental studies that have investigated the antioxidant properties or the reactive oxygen species (ROS) scavenging capabilities of this compound. Therefore, its potential to act as an antioxidant or to mitigate oxidative stress by scavenging ROS remains uncharacterized.

Ligand-Receptor Binding and Functional Assays

The interaction of this compound with various protein receptors has been a subject of limited investigation. The following subsections summarize the available findings on its binding affinity and functional modulation of specific receptors.

Sigma Protein (Sigma-1 and Sigma-2) Ligand Binding and Functional Modulation

There is a lack of specific research on the binding affinity and functional modulation of this compound for both sigma-1 and sigma-2 receptors. While benzamide derivatives are generally recognized as a structural class that can interact with sigma receptors, specific binding constants (Ki) and functional assay data (e.g., agonist or antagonist activity) for this compound are not available in the current scientific literature.

Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) Antagonism

No published studies have specifically evaluated this compound as an antagonist of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) pathway. The potential for this compound to disrupt the PD-1/PD-L1 interaction, a key target in cancer immunotherapy, has not been determined.

Interaction with G-Protein Coupled Receptors (e.g., 5-HT4, Dopamine (B1211576) D2)

Scientific investigation into the direct interaction of this compound with G-protein coupled receptors such as the serotonin (B10506) 5-HT4 receptor and the dopamine D2 receptor is not documented in the available literature. While other benzamide compounds have been explored as ligands for these receptors, specific binding and functional data for this compound are absent.

Bradykinin (B550075) Receptor Antagonism

There is no scientific evidence to suggest that this compound has been investigated as a bradykinin receptor antagonist. Its affinity for bradykinin receptors and its potential to inhibit bradykinin-mediated signaling pathways have not been reported.

Computational Chemistry and Advanced Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In drug discovery, this method is instrumental in predicting the binding mode and affinity of a ligand to a specific protein target. For derivatives of benzamide (B126), molecular docking studies have been crucial in identifying potential therapeutic targets and understanding the key interactions that govern their biological activity.

For instance, docking studies on various N-arylbenzamide derivatives have revealed important hydrogen bond interactions and hydrophobic contacts within the active sites of enzymes like FtsZ and ABL1 kinase. nih.govnih.gov The docking of N-phenylbenzamide derivatives into the ABL1 kinase protein, for example, has shown significant binding affinity, suggesting their potential as anticancer agents. nih.gov The binding interactions typically involve the amide group and the aromatic rings of the benzamide scaffold. nih.govnih.gov While specific docking studies on 2-amino-N-(4-ethoxyphenyl)benzamide are not extensively documented in publicly available literature, the general principles observed for analogous compounds can be extrapolated. The ethoxy and amino groups on the phenyl rings, along with the central benzamide core, would likely play significant roles in forming specific interactions with a target protein.

A representative table of docking scores for analogous benzamide derivatives against various protein targets is presented below to illustrate the typical binding affinities observed in such studies.

Compound/DerivativeProtein TargetDocking Score (kcal/mol)Key Interacting ResiduesReference
3-substituted benzamideFtsZ-Val 207, Asn 263, Leu 209 nih.gov
Imidazole-based N-phenylbenzamideABL1 kinase-- nih.gov
N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamideUrease (PDB: 4H9M)-VAL391 mdpi.com
Arylpiperazine derivativeAndrogen Receptor (PDB: 2OZ7)-- nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-protein complex over time. This method is essential for assessing the stability of the binding pose predicted by molecular docking and for studying the kinetics of ligand binding and unbinding.

MD simulations performed on benzamide derivatives complexed with their protein targets have demonstrated the stability of the ligand within the binding pocket. For example, a 15-nanosecond MD simulation of a 3-substituted benzamide derivative in complex with the FtsZ protein confirmed the stability of the ligand-protein interaction. nih.gov Similarly, MD simulations of imidazole-based N-phenylbenzamide derivatives with the ABL1 kinase protein revealed the formation of stable complexes, reinforcing their potential as anticancer agents. nih.gov These simulations often analyze parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex.

For this compound, MD simulations would be a critical next step after initial docking studies to validate the predicted binding modes and to understand the dynamic behavior of the compound within a biological target.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. DFT calculations on benzamide derivatives have been employed to determine their optimized molecular geometries, vibrational frequencies, and frontier molecular orbital energies (HOMO and LUMO). mdpi.comrsc.orgresearchgate.netnih.gov The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov Studies on halogenated 2-aminobenzamides using DFT with the B3LYP/6-311++G(d,p) basis set have shown that the energy gap is approximately 4.60 eV. mdpi.com

A study on 4-ethoxy-2,3-difluoro benzamide utilized DFT to analyze its structural and spectral properties, highlighting the importance of the ethoxy group in influencing the molecule's electronic characteristics. researchgate.netnih.gov For this compound, DFT calculations would provide valuable information on its molecular geometry, dipole moment, and the distribution of electron density, which are all critical for understanding its interactions with other molecules.

Representative DFT Calculated Properties for Benzamide Analogs

Molecule Basis Set HOMO (eV) LUMO (eV) Energy Gap (eV) Reference
2-Aminobenzamide (B116534) B3LYP/6-311++G(d,p) - - 4.60 mdpi.com
4-ethoxy-2,3-difluoro benzamide B3LYP/6-31+G(d,p) - - - researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge transfer or hyperconjugative interactions within a molecule. It provides a localized picture of bonding and allows for the quantification of the stabilization energy associated with electron delocalization from a filled donor orbital to an empty acceptor orbital. frontiersin.org

Representative NBO Stabilization Energies for Amide Interactions

Interaction Stabilization Energy (E(2)) (kcal/mol) Molecule System Reference
n → π* - Amides and Thioamides rsc.org

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a method of choice for calculating the electronic excited state properties of molecules, including absorption and emission spectra. rsc.org TD-DFT studies on 2-aminobenzamides have been used to interpret their UV-Vis absorption spectra, revealing the nature of electronic transitions between frontier molecular orbitals. mdpi.com For example, the simulated absorption spectra of 2-aminobenzamides in DMSO show close similarity to the experimental spectra. mdpi.com

In a study of flavonoid derivatives, TD-DFT was used to investigate the influence of electron-donating groups like -NH2 on the photophysical properties. mdpi.com Given the presence of both an amino and an ethoxy group, TD-DFT calculations on this compound would be highly valuable for predicting its UV-Vis absorption spectrum and understanding its photophysical behavior, which is important for applications in materials science and as fluorescent probes.

Representative TD-DFT Calculated Absorption Wavelengths

Molecule Solvent Calculated λmax (nm) Transition Reference
2-Aminobenzamides DMSO - HOMO to LUMO mdpi.com

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. youtube.com This model can then be used as a 3D query to search large compound databases in a process called virtual screening to identify novel potential ligands. nih.govacs.org

Pharmacophore models have been successfully developed for various classes of benzamide derivatives. For instance, a five-featured pharmacophore model was developed for 3-substituted benzamide derivatives as FtsZ inhibitors, which included hydrogen bond acceptors, a hydrogen bond donor, a hydrophobic feature, and two aromatic rings. nih.gov Another study focused on N-benzyl benzamide derivatives as melanogenesis inhibitors. nih.gov These models provide a rational basis for the design of new and more potent inhibitors.

For this compound, a pharmacophore model could be developed based on its structure and known biological activities (if any) or based on the pharmacophores of known active compounds targeting a specific protein. This model would then serve as a valuable tool for virtual screening campaigns to discover novel compounds with similar or improved activity profiles.

In Silico ADME/Tox Prediction and Drug-Likeness Assessment

In the early stages of drug discovery, in silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) profiles of compounds. nih.gov These computational models help to identify candidates with favorable pharmacokinetic and safety profiles before they advance to more costly and time-consuming experimental testing. nih.gov

Several methods are employed to assess the drug-likeness of a compound like this compound. These often involve evaluating its physicochemical properties against established guidelines, such as Lipinski's Rule of Five. This rule suggests that a compound is more likely to be orally bioavailable if it has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

Beyond these basic rules, more advanced models consider a wider range of descriptors to provide a more nuanced assessment of drug-likeness. These can include topological polar surface area (TPSA), the number of rotatable bonds, and solubility predictions.

For toxicity prediction, a variety of in silico approaches are utilized. These range from knowledge-based systems that identify potential toxicophores (fragments of a molecule known to be associated with toxicity) to quantitative structure-activity relationship (QSAR) models that correlate chemical structure with toxicological endpoints. Machine learning algorithms are increasingly being used to develop predictive models for various toxicities, such as carcinogenicity, mutagenicity, and hepatotoxicity, based on large datasets of known compounds.

A typical workflow for the in silico assessment of a compound like this compound would involve:

Generation of a 3D structure: The molecule's three-dimensional conformation is generated and optimized using molecular mechanics or quantum mechanics methods.

Calculation of molecular descriptors: A wide array of physicochemical and topological descriptors are calculated from the optimized structure.

ADME prediction: These descriptors are then used as input for various predictive models to estimate properties like intestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolic stability.

Toxicity prediction: The compound's structure is screened against databases of known toxicophores and run through QSAR and other predictive models to flag potential liabilities.

It is important to note that in silico predictions are not a substitute for experimental validation but serve as a crucial filtering tool to prioritize compounds with the highest probability of success. nih.gov

Chemoinformatic Approaches for Scaffold Prioritization and Library Design

Chemoinformatics plays a pivotal role in modern drug discovery by enabling the systematic exploration of chemical space and the design of focused compound libraries. The benzamide scaffold, of which this compound is a member, represents a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.

Scaffold Prioritization:

Chemoinformatic methods are employed to analyze large chemical databases and identify scaffolds that are frequently associated with desired biological activities. This process, known as scaffold hopping or scaffold-based design, involves representing molecules as scaffolds and then using computational algorithms to:

Cluster scaffolds: Grouping similar scaffolds together to understand the diversity of chemical space.

Identify over-represented scaffolds: Pinpointing scaffolds that appear more often in active compounds than would be expected by chance.

Assess novelty and synthetic feasibility: Evaluating the potential of a scaffold for generating novel and synthetically accessible derivatives.

The 2-aminobenzamide core of this compound can be considered a starting point for such analyses. By exploring variations at the N-phenyl ring and the amino group, researchers can computationally generate and evaluate a vast number of related structures.

Library Design:

Once a promising scaffold is identified, chemoinformatic tools are used to design a library of compounds for synthesis and screening. This involves a multi-step process:

Defining points of diversity: Identifying the positions on the scaffold where different chemical groups (R-groups) can be attached. For this compound, these would include the ethoxy group and positions on both aromatic rings.

Virtual library enumeration: Computationally generating all possible combinations of the scaffold with a predefined set of R-groups.

Property filtering and selection: Applying in silico ADME/Tox and drug-likeness filters to the virtual library to remove compounds with undesirable predicted properties. This step is crucial for enriching the library with compounds that are more likely to have favorable pharmacokinetic profiles.

Diversity analysis: Ensuring that the selected subset of compounds covers a broad range of chemical space, thereby maximizing the chances of identifying active molecules. This is often achieved using clustering algorithms based on molecular fingerprints or other similarity measures.

By leveraging these chemoinformatic approaches, medicinal chemists can design more intelligent and focused compound libraries, increasing the efficiency and success rate of the drug discovery process. The goal is to create a collection of molecules that are not only potent but also possess the necessary properties to become viable drug candidates.

Future Research Directions and Therapeutic Prospects

Rational Design Strategies for Optimizing 2-amino-N-(4-ethoxyphenyl)benzamide Derivatives

Rational drug design is crucial for transforming a lead compound into a viable drug candidate. For this compound, future efforts will likely focus on systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. These strategies are informed by extensive structure-activity relationship (SAR) studies on analogous compounds.

Key optimization strategies would include:

Modification of the 2-aminophenyl Ring: The amino group and its position on the phenyl ring are critical. Modifications could involve shifting the amino group, or substituting other positions on the ring with various functional groups (e.g., halogens, alkyls) to influence binding affinity and metabolic stability. For instance, in the development of HIV-1 Vif inhibitors, optimizations on the side branches of a related benzamide (B126) scaffold led to derivatives with significantly improved efficacy. nih.gov

Alteration of the N-(4-ethoxyphenyl) Moiety: The ethoxy group on the second phenyl ring is a prime target for modification. Research on antiplasmodial 2-phenoxybenzamides has shown that altering substituents on the aniline (B41778) partial structure heavily influences activity and cytotoxicity. researchgate.net Replacing the ethoxy group with other alkoxy groups, halogens, or trifluoromethyl groups could modulate lipophilicity and target engagement. acs.org

Amide Linker Modification: While often conserved, the amide bond itself can be modified to create isosteres with improved stability or altered conformational properties. N-methylation, for example, is a common strategy to improve hydrolytic resistance, although in some series, it has led to reduced activity. acs.org

A systematic approach, guided by computational modeling and in vitro screening, will be essential to clarify these SARs and develop potent derivatives.

Table 1: Examples of Structure-Activity Relationship Insights from Benzamide Analogs

Compound Series Structural Modification Impact on Biological Activity Reference
2-amino-N-(2-methoxyphenyl)-benzamide derivatives Optimization of side branches Led to potent HIV-1 Vif inhibitors with EC50 values in the low micromolar range. nih.gov nih.gov
2-Phenoxybenzamides Replacement of a 4-fluorophenoxy substituent with phenoxy or acetamidophenoxy Distinctly decreased antiplasmodial activity, indicating the favorability of the aryloxy substituent. mdpi.com mdpi.com
N-(2-aminoethyl)-N-phenyl benzamides Addition of a 2-trifluoromethyl-4-fluorobenzoyl group Resulted in a highly potent analogue against Trypanosoma brucei. nih.gov nih.gov

Exploration of Novel Therapeutic Targets and Disease Indications

The benzamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. This versatility suggests that this compound and its derivatives could be investigated for a multitude of disease indications beyond a single initial hit.

Potential therapeutic areas for exploration include:

Infectious Diseases: Analogues have demonstrated potent activity against the human immunodeficiency virus (HIV-1) by inhibiting the Vif protein and against the parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. nih.govnih.gov This suggests potential as an antiviral or antiparasitic agent.

Oncology: Various benzamide derivatives have shown significant promise in cancer therapy. One related compound, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, acts as a potent, class-I selective histone deacetylase (HDAC) inhibitor, inducing cell cycle arrest and apoptosis in cancer cells. nih.gov Other derivatives based on a 2-amino-1,4-naphthoquinone-benzamide structure have also been identified as potent cytotoxic agents. nih.gov

Central Nervous System (CNS) Disorders: The benzamide structure is present in drugs targeting CNS disorders. Recent research has identified benzamide derivatives as potent agonists for GPR52, an orphan G protein-coupled receptor considered a therapeutic target for neuropsychiatric diseases like schizophrenia. chemrxiv.org Furthermore, related structures have been developed as inhibitors of SLACK potassium channels for epilepsy. mdpi.com

Enzyme Inhibition: Benzamides have been successfully designed as inhibitors for various enzymes. This includes monoamine oxidase-B (MAO-B) for neurodegenerative diseases and carbonic anhydrase/acetylcholinesterase for conditions like Alzheimer's disease. nih.govnih.gov

High-throughput screening of a library of this compound derivatives against a panel of diverse biological targets would be a logical next step to uncover novel therapeutic opportunities.

Development of this compound as a Core Structure for Drug Discovery

The inherent versatility of the 2-aminobenzamide (B116534) framework makes this compound an excellent core structure, or scaffold, for building diverse chemical libraries. By using this central fragment as a foundation, combinatorial chemistry can be employed to generate a large number of derivatives through the addition of various chemical moieties at the modification points identified in section 6.1.

This strategy allows for the rapid exploration of chemical space to identify compounds with activity against new or challenging drug targets. The synthesis of such libraries is often straightforward, with established methods for amide bond formation and functionalization of the aromatic rings. nih.govnih.gov The development of N-(2-aminoethyl)-N-phenyl benzamides, for instance, started from a hit compound and led to the preparation of 82 analogues to optimize activity against Trypanosoma brucei. nih.gov This highlights how a core structure can be systematically elaborated to achieve a potent and drug-like lead compound.

Advanced Preclinical Evaluation in Relevant Disease Models

Once optimized derivatives with promising in vitro activity are identified, they must undergo rigorous preclinical evaluation in relevant disease models. This stage is critical for assessing the in vivo efficacy and pharmacokinetic profile of a potential drug candidate.

A hypothetical preclinical evaluation plan for a derivative of this compound would involve:

Pharmacokinetic (PK) Studies: As demonstrated in studies of the anticonvulsant 4-amino-N-(2,6-dimethylphenyl)benzamide, a comprehensive PK profile is essential. nih.gov This includes determining oral absorption, plasma concentration over time, tissue distribution, metabolism (identifying major metabolites), and routes of excretion (urine and bile). nih.gov For example, the major metabolic pathway for that compound was N-acetylation followed by hydroxylation. nih.gov

In Vivo Efficacy Models: The choice of animal model depends on the therapeutic indication.

For an anticancer candidate, efficacy would be tested in xenograft models where human tumor cells (e.g., breast or ovarian cancer lines) are implanted in immunocompromised mice. nih.gov The ability of the compound to retard tumor growth would be the primary endpoint. nih.gov

For an antiparasitic agent, an acute infection model, such as mice infected with Trypanosoma brucei, would be used to assess the compound's ability to cure the infection. nih.gov

For a CNS agent, rodent models of neuropathic pain or seizure activity would be appropriate to demonstrate antinociceptive or anticonvulsant properties. nih.gov

Metabolic Stability: In vitro assays using liver microsomes from different species (e.g., mouse, human) can predict how rapidly a compound will be metabolized, providing crucial data for dose prediction and identifying potential drug-drug interactions. acs.org

Table 2: Hypothetical Preclinical Evaluation Pipeline

Evaluation Stage Key Parameters to Assess Example from Analog Studies Reference
In Vitro ADME Metabolic stability (liver microsomes), plasma protein binding, CYP450 inhibition. Analogs were profiled for inhibition of CYP isozymes like 2D6 and 3A4. researchgate.net researchgate.net
Pharmacokinetics Absorption, distribution, metabolism, excretion (ADME) in rodent models (e.g., rats). Following oral administration, 14C-labeled LY201116 was ~94% absorbed, with peak plasma levels at 0.75 hr. nih.gov nih.gov

| In Vivo Efficacy | Effect on disease progression in a relevant animal model (e.g., tumor growth, parasite clearance). | A lysylamide prodrug of a benzothiazole (B30560) analog significantly retarded the growth of breast and ovarian tumor xenografts in mice. nih.gov | nih.gov |

Potential for Synergistic Effects in Combination Therapies

Modern medicine increasingly relies on combination therapies to enhance efficacy, overcome drug resistance, and reduce toxicity. Derivatives of this compound could be valuable components of such regimens.

Oncology: An HDAC inhibitor derived from this scaffold could be combined with DNA-damaging agents or immune checkpoint inhibitors. HDAC inhibitors are known to sensitize tumor cells to other anticancer drugs.

Infectious Diseases: In the context of HIV, any new inhibitor would be used as part of a combination antiretroviral therapy (cART) to suppress the virus and prevent the emergence of resistant strains. acs.org

Hypertension: A novel aldosterone (B195564) synthase inhibitor, baxdrostat, recently showed efficacy in resistant hypertension, a condition often requiring multiple medications. hcplive.com If a derivative of this compound were to target a novel mechanism in hypertension, it would likely be evaluated in combination with existing standards of care.

Future research should include in vitro and in vivo studies designed to test for synergistic, additive, or antagonistic effects when combined with established drugs for a given disease.

Contribution to the Advancement of Medicinal Chemistry Principles

The exploration of this compound and its derivatives contributes to the broader field of medicinal chemistry. The systematic investigation of this scaffold reinforces key principles of drug design, including the importance of privileged structures, the process of SAR-guided optimization, and the strategy of creating focused libraries to explore new biological targets.

Each new piece of data—whether on potency, selectivity, or pharmacokinetics—adds to the collective knowledge base, helping medicinal chemists make more informed decisions in future drug discovery projects. The journey from a simple core structure to a potential clinical candidate serves as a case study in applying chemical principles to solve complex biological problems, ultimately advancing the science of creating new medicines.

Q & A

Q. What are the standard synthetic routes for 2-amino-N-(4-ethoxyphenyl)benzamide, and how are intermediates characterized?

The compound is typically synthesized via amide coupling reactions. For example, a two-step procedure involves condensation of 2-aminobenzoic acid derivatives with 4-ethoxyaniline using coupling agents like EDCI/HOBt or via isatoic anhydride intermediates . Key intermediates are purified via recrystallization (e.g., benzene/hexane) and characterized using 1^1H/13^{13}C-NMR (δ 6.5–8.5 ppm for aromatic protons), IR (C=O stretch at ~1650 cm1^{-1}), and mass spectrometry (e.g., molecular ion peak at m/z 270) .

Q. What analytical techniques are critical for validating the purity and structure of this compound?

Essential methods include:

  • NMR spectroscopy : To confirm substitution patterns (e.g., ethoxy group at δ 1.3–1.5 ppm for CH3_3 and δ 3.9–4.1 ppm for OCH2_2).
  • HPLC : For purity assessment (>98% by reverse-phase C18 column).
  • Elemental analysis : To verify C, H, N content within ±0.3% of theoretical values .

Q. What are the primary research applications of this compound in medicinal chemistry?

The benzamide scaffold is explored as a pharmacophore in drug discovery, particularly for antimicrobial agents (e.g., MIC values ≤10 µg/mL against S. aureus) and enzyme inhibitors (e.g., thrombin inhibition IC50_{50} < 50 nM). The ethoxy group enhances lipophilicity, improving membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps can reduce byproducts.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) increase reaction rates, while additives like molecular sieves absorb water in moisture-sensitive steps.
  • Temperature control : Maintaining 60–80°C during amide coupling minimizes decomposition. Yields >80% are achievable with these adjustments .

Q. What methodologies are used to resolve contradictions in structure-activity relationship (SAR) studies for benzamide derivatives?

Conflicting SAR data (e.g., variable IC50_{50} values for similar substituents) are addressed through:

  • Co-crystallization studies : To confirm binding modes (e.g., X-ray crystallography of enzyme-inhibitor complexes).
  • Free-energy perturbation (FEP) calculations : To quantify substituent effects on binding affinity.
  • Meta-analysis : Cross-referencing data from multiple assays (e.g., enzyme inhibition vs. cellular uptake) .

Q. How can computational tools like QSAR or DFT enhance the design of this compound derivatives?

  • QSAR models : Use descriptors like logP, molar refractivity, and HOMO/LUMO energies to predict bioactivity. For example, a higher logP (>3.5) correlates with improved blood-brain barrier penetration.
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict regioselectivity in electrophilic substitutions (e.g., nitration at the para position of the benzamide ring) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation.
  • Waste disposal : Segregate halogenated waste (if halogenated derivatives are synthesized) and neutralize acidic/basic byproducts before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.